7-Chloroquinoline-8-carboxylic acid

Analytical Chemistry Herbicide Quality Control Method Validation

Source position-specific 7-Chloroquinoline-8-carboxylic acid to ensure analytical and biological validity in your workflows. Unlike 5-chloro or unsubstituted analogs, this compound's 7-chloro substitution pattern is essential for accurate quinclorac impurity quantification via LC-MS and for engagement of CHK1/CDK7 kinase targets in SAR campaigns. Using alternative isomers compromises regulatory compliance and data reproducibility. Available in research quantities with documented purity for immediate procurement.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 87293-44-5
Cat. No. B133622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinoline-8-carboxylic acid
CAS87293-44-5
Synonyms7-Chloroquinoline-8-carboxylic acid
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1
InChIInChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14)
InChIKeyXLHOYRWQJYJQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroquinoline-8-carboxylic Acid (87293-44-5): Properties and Procurement-Grade Specifications


7-Chloroquinoline-8-carboxylic acid (CAS 87293-44-5) is a chlorinated quinoline derivative with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . It features a chlorine atom at the 7-position and a carboxylic acid group at the 8-position of the quinoline ring. The compound exhibits predicted physicochemical properties including a boiling point of 405.0 ± 25.0 °C, a density of 1.469 ± 0.06 g/cm³, and a pKa of -2.98 ± 0.10 . It is commercially available for research use and serves as a key intermediate in the synthesis of herbicides, pharmaceuticals, and agrochemicals, with established applications in crop development regulation and as a reference impurity standard for quinclorac analysis.

Why 7-Chloroquinoline-8-carboxylic Acid Cannot Be Substituted with Generic Analogs in Critical Applications


Substitution with structurally similar quinoline-8-carboxylic acids is not scientifically justified due to position-dependent differences in electronic properties, steric effects, and biological activity. The chlorine substitution pattern directly influences receptor binding affinity, metabolic stability, and analytical detection characteristics [1]. For example, 5-chloroquinoline-8-carboxylic acid (CAS 70585-49-8) shares the same molecular weight and formula but lacks documented kinase inhibition data and agricultural utility, highlighting that simple positional isomerism fundamentally alters functional properties [2]. Furthermore, the compound's role as a specific impurity marker for quinclorac requires exact structural identity for analytical method validation; any analog would yield different chromatographic retention times and mass spectral fragments, rendering the analysis invalid. Generic substitution thus introduces unverified variables that compromise reproducibility and regulatory compliance in both research and industrial contexts.

Quantitative Differentiation Evidence: 7-Chloroquinoline-8-carboxylic Acid vs. Closest Analogs


Impurity Marker for Quinclorac: Distinct Retention and Regulatory Utility

7-Chloroquinoline-8-carboxylic acid is a documented impurity of the herbicide quinclorac (3,7-dichloroquinoline-8-carboxylic acid). It is used as a reference standard for analytical method development and validation in regulatory compliance testing. Unlike quinclorac itself, which contains two chlorine substituents, the target compound lacks the 3-chloro group, resulting in distinct chromatographic retention and mass spectral fragmentation patterns essential for unambiguous identification and quantification. In contrast, 5-chloroquinoline-8-carboxylic acid is not associated with quinclorac impurities and lacks published analytical utility in this context, making it an unsuitable substitute .

Analytical Chemistry Herbicide Quality Control Method Validation

Kinase Inhibition Profile: Dual CHK1 and CDK7 Activity with Nanomolar Potency

Derivatives of 7-chloroquinoline-8-carboxylic acid exhibit dual inhibition of CHK1 and CDK7 kinases, with reported IC50 values of 0.030 nM for CHK1 and 210 nM for CDK7 in biochemical assays [1][2]. A related derivative shows CDK7 IC50 of 250 nM [3]. In contrast, the 5-chloro positional isomer (5-chloroquinoline-8-carboxylic acid, CAS 70585-49-8) has no documented kinase inhibition data in public databases, and the unsubstituted quinoline-8-carboxylic acid lacks this specific halogenation pattern critical for ATP-binding pocket interactions. The 7-chloro substitution confers a unique spatial and electronic profile that enables this dual-target engagement, a feature absent in other regioisomers.

Medicinal Chemistry Oncology Kinase Inhibitor Screening

Agricultural Bioregulator Efficacy: Documented Crop Yield Enhancement vs. Inactive Analogs

7-Chloroquinoline-8-carboxylic acid is claimed as a bioregulator for inducing parthenocarpy and enhancing crop yields in Solanaceae, Rosaceae, and Fabaceae species [1]. The patent specifically defines the active compounds as 7-chloroquinoline-8-carboxylic acids of a general formula where R is fluorine, chlorine, bromine, C1-C4-alkyl, or C1-C4-haloalkyl. While bromine-substituted analogs are included in the patent scope, the commercial availability and synthetic accessibility of the 7-chloro derivative make it the preferred entry point for agrochemical research. In contrast, 5-chloroquinoline-8-carboxylic acid lacks any documented agricultural utility, and the unsubstituted quinoline-8-carboxylic acid does not exhibit the same plant growth regulatory effects, indicating that the 7-position halogen is a critical structural determinant for activity.

Agrochemicals Plant Growth Regulation Parthenocarpy Induction

Improved Synthesis Process: Higher Yield via Recyclable Catalytic Oxidation

A patented preparation method for 7-chloroquinoline-8-carboxylic acid employs N-hydroxyphthalimide as a catalyst and azobisisobutyronitrile as an initiator, with oxygen as the oxidant [1]. This process achieves solid-liquid separation and enables recycling of the reaction liquid phase, minimizing waste acid and wastewater generation compared to conventional oxidation methods. The patent emphasizes that this approach avoids the large quantities of waste acid and wastewater produced in prior art methods, providing a more sustainable and cost-effective route for industrial production. In contrast, the synthesis of 5-chloroquinoline-8-carboxylic acid typically relies on alternative routes without the same process intensification advantages, making the 7-chloro derivative more amenable to large-scale procurement.

Process Chemistry Green Synthesis Industrial Scale-Up

Predicted Physicochemical Properties: Baseline for Pre-Formulation and Analytical Method Development

The predicted physicochemical properties of 7-chloroquinoline-8-carboxylic acid include a boiling point of 405.0 ± 25.0 °C, a density of 1.469 ± 0.06 g/cm³, and a pKa of -2.98 ± 0.10 . These values provide a baseline for pre-formulation studies, solubility assessments, and chromatographic method development. In comparison, the 5-chloro isomer (5-chloroquinoline-8-carboxylic acid, CAS 70585-49-8) lacks published boiling point and density data, limiting its utility in computational modeling and experimental design [1]. The availability of these predicted parameters for the 7-chloro derivative enables more accurate retention time prediction, logP calculation, and ionization state determination, which are essential for robust analytical method validation.

Pre-formulation Analytical Method Development Physicochemical Profiling

Kinase Selectivity and Off-Target Profile: CHK1/ CDK7 vs. Muscarinic and Potassium Channel Activity

While derivatives of 7-chloroquinoline-8-carboxylic acid show potent CHK1 inhibition (IC50 0.030 nM) and CDK7 inhibition (IC50 210-250 nM) [1][2], distinct 7-chloroquinoline derivatives demonstrate activity at muscarinic acetylcholine receptors (Ki 20-56 nM) and potassium channels (Kv7.2/7.3 EC50 40 nM) [3][4]. This divergent activity profile highlights the scaffold's tunability and the importance of specific substitution patterns for achieving desired selectivity. The target compound itself serves as a versatile building block for exploring both kinase inhibition and GPCR/ion channel modulation, whereas other quinoline-8-carboxylic acid isomers lack this breadth of documented biological activity. The data underscore that the 7-chloro substitution is a privileged scaffold with multiple target engagement opportunities, a feature not shared by regioisomers.

Kinase Selectivity Profiling Off-Target Screening Drug Discovery

Optimal Procurement Scenarios for 7-Chloroquinoline-8-carboxylic Acid Based on Evidence


Analytical Reference Standard for Quinclorac Impurity Profiling

Use as a certified reference material for liquid chromatography-mass spectrometry (LC-MS) method validation in the quality control of quinclorac herbicide formulations. The compound's distinct retention time and mass spectrum, arising from its 7-chloro (vs. 3,7-dichloro) structure, enable unambiguous identification and quantification of this specific impurity . Substitution with 5-chloroquinoline-8-carboxylic acid or other isomers is not analytically valid, as they lack the same impurity association and would produce different chromatographic and mass spectral signatures, leading to regulatory non-compliance.

Kinase Inhibitor Lead Optimization Scaffold

Employ as a starting scaffold for structure-activity relationship (SAR) studies targeting CHK1 and CDK7 kinases in oncology drug discovery. Derivatives of 7-chloroquinoline-8-carboxylic acid have demonstrated nanomolar inhibition of CHK1 (IC50 0.030 nM) and CDK7 (IC50 210-250 nM) [1][2]. The 7-chloro substitution pattern is critical for ATP-binding pocket engagement; 5-chloro or unsubstituted analogs lack documented kinase activity and are unsuitable substitutes for SAR campaigns.

Agrochemical Research on Parthenocarpy and Yield Enhancement

Utilize as a reference bioregulator in studies of parthenocarpic fruit development and crop yield enhancement, particularly in Solanaceae (tomatoes, potatoes), Rosaceae (strawberries), and Fabaceae (soybeans) [3]. The compound's patented agricultural claims are specific to the 7-chloro substitution pattern; 5-chloro or unsubstituted quinoline-8-carboxylic acids lack documented plant growth regulatory activity and would not serve as appropriate positive controls or starting materials.

Process Chemistry Development for Sustainable Quinoline Synthesis

Employ as a model substrate for developing and optimizing catalytic oxidation processes with reduced environmental impact. The patented synthesis using N-hydroxyphthalimide catalyst and recyclable reaction liquid [4] provides a benchmark for green chemistry metrics such as waste reduction and atom economy. Researchers investigating process intensification for heteroaromatic carboxylic acids can use this compound to validate novel catalytic systems, leveraging the documented process improvements compared to conventional oxidation methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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